Atazanavir-d18 - 1092540-52-7

Atazanavir-d18

Catalog Number: EVT-1207946
CAS Number: 1092540-52-7
Molecular Formula: C38H52N6O7
Molecular Weight: 723 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Atazanavir-d18 is derived from Atazanavir, which was first approved for clinical use in 2003. The compound falls under the category of small molecules and is classified as an antiviral agent. It functions by inhibiting the activity of HIV-1 protease, an enzyme crucial for the maturation of viral particles. This inhibition prevents the cleavage of viral polyproteins, leading to the production of immature and non-infectious viral particles .

Synthesis Analysis

The synthesis of Atazanavir-d18 can be approached through various methods, including:

  1. Continuous Flow Synthesis: A notable method involves a three-step continuous flow synthesis that includes:
    • Suzuki Coupling: A palladium-catalyzed cross-coupling reaction that forms biaryl compounds.
    • Hydrazone Formation: A reaction that links hydrazines to carbonyl compounds.
    • Hydrogenation: The addition of hydrogen to unsaturated bonds, usually facilitated by a catalyst .
  2. Traditional Synthetic Routes: Other methods involve:
    • Reacting N-methoxycarbonyl-L-tert-leucine with various amino derivatives in a chlorinated solvent mixture, typically under controlled temperatures (0-5°C) and using condensing agents like Dicyclohexylcarbodiimide (DCC) .
    • Utilizing palladium on carbon as a catalyst in methanol with ammonium formate for subsequent steps.

These methods highlight the versatility and efficiency of modern synthetic techniques in producing complex pharmaceutical compounds.

Molecular Structure Analysis

The molecular structure of Atazanavir-d18 retains the core characteristics of Atazanavir but incorporates deuterium atoms, which can alter its physical and chemical properties slightly.

  • Chemical Formula: C₃₈H₅₂N₆O₇D₁₈
  • Molecular Weight: Approximately 706.87 g/mol
  • Structural Features:
    • Contains multiple nitrogen atoms within its azapeptide structure.
    • Features hydroxyl groups and carbonyl functionalities that are critical for its biological activity.
    • The presence of deuterium provides advantages in tracking metabolic pathways during research studies.

The InChI Key for Atazanavir is AXRYRYVKAWYZBR-GASGPIRDSA-N, which encodes its molecular structure for computational modeling and database searches .

Chemical Reactions Analysis

Atazanavir-d18 undergoes several chemical reactions relevant to its pharmacological activity:

  1. Inhibition of HIV Protease: The primary reaction involves binding to the active site of HIV-1 protease, inhibiting its function and preventing viral maturation.
  2. Metabolic Pathways: In humans, Atazanavir-d18 is metabolized mainly by cytochrome P450 enzymes (CYP3A4), undergoing monooxygenation and glucuronidation processes . The deuterated form may exhibit altered kinetics compared to its non-deuterated counterpart.

These reactions are crucial for understanding both the therapeutic efficacy and potential side effects associated with Atazanavir-d18.

Mechanism of Action

Atazanavir-d18 acts as a competitive inhibitor of HIV-1 protease. By binding to the active site of this enzyme, it prevents the cleavage of viral polyproteins into functional proteins necessary for viral replication. This results in:

The mechanism highlights the importance of protease inhibitors in managing HIV infections effectively.

Physical and Chemical Properties Analysis

Atazanavir-d18 exhibits several notable physical and chemical properties:

These properties are essential for formulation development and understanding how the drug behaves in biological systems.

Applications

Atazanavir-d18 is primarily utilized in research settings:

  1. Pharmacokinetic Studies: The deuterated form allows for precise tracking in metabolic studies due to differences in mass spectrometry readings compared to non-deuterated compounds.
  2. Drug Development Research: It aids in understanding drug interactions and mechanisms at a molecular level.
  3. Clinical Research: Used to study drug metabolism and pharmacodynamics in human subjects, providing insights into dosing regimens and efficacy .
Introduction to Atazanavir-d18

Definition and Role as a Stable Isotope in Pharmaceutical Research

Atazanavir-d18 (Synonyms: BMS-232632-d18, C38H34D18N6O7) is a deuterium-stabilized isotopologue of the HIV-1 protease inhibitor atazanavir, where eighteen hydrogen atoms (¹H) are replaced by deuterium (²H/D). This strategic substitution yields a molecular weight of 722.97 g/mol, distinguishing it from the parent compound (704.86 g/mol) while retaining identical steric and electronic properties [1] [5] [9]. The deuterium atoms are incorporated at metabolically vulnerable sites, specifically the tert-butyl groups and methylene bridges, rendering it a non-radioactive tracer [1] [5].

In pharmaceutical research, Atazanavir-d18 serves as an indispensable internal standard for quantitative mass spectrometry, enabling precise measurement of atazanavir concentrations in biological matrices (plasma, tissues). Its near-identical chromatographic behavior co-elutes with unlabeled atazanavir, while distinct mass spectral signatures (∆m/z = +18) eliminate analytical interference [1] [3]. This allows researchers to:

  • Quantify drug biodistribution and clearance kinetics
  • Identify metabolites via fragmentation patterns
  • Validate bioanalytical methods per FDA/EMA guidelines [9]

Table 1: Key Physicochemical Properties of Atazanavir-d18

PropertyValue
CAS Registry Number1092540-52-7
Molecular FormulaC38H34D18N6O7
Exact Mass722.503 g/mol
Isotopic Purity≥98% D18 (typically specified)
Primary ApplicationInternal standard for LC-MS/MS

Significance of Deuterium Labeling in Protease Inhibitor Studies

Deuterium’s incorporation into protease inhibitors exploits the Deuterium Kinetic Isotope Effect (DKIE), where the higher mass of deuterium strengthens the C–D bond (vs. C–H) by reducing vibrational frequency, thereby increasing the activation energy required for bond cleavage. This results in a reduced rate of oxidative metabolism—typically by cytochrome P450 (CYP) enzymes—with kH/kD ratios ranging from 2–10 [3]. For atazanavir, which undergoes CYP3A4-mediated monooxygenation, deuteration at key sites:

  • Extends metabolic half-life: Slowed degradation allows lower dosing frequency in preclinical models [3].
  • Minimizes toxic metabolite formation: Reduces generation of electrophilic intermediates that cause off-target effects [3] [4].
  • Reveals metabolic soft spots: By comparing deuterated vs. non-deuterated metabolism, researchers identify sites most susceptible to oxidation [1].

Mass spectrometry studies using Atazanavir-d18 have elucidated atazanavir’s metabolic pathways, confirming major routes:

Dioxygenation > Glucuronidation > N-Dealkylation > Hydrolysis [4]

Table 2: Impact of Deuterium Labeling on Protease Inhibitor Properties

ParameterNon-Deuterated AtazanavirDeuterated AnaloguesResearch Advantage
Metabolic Stabilityt½ ~7 hours↑ 1.5–2.5 foldProlonged exposure quantification
Mass Spectral Detectionm/z 704.9 [M+H]+m/z 722.9 [M+H]+Isobaric discrimination in assays
Enzyme BindingKi = 2.6 nMUnchangedTarget engagement unaffected

Historical Development of Deuterated Atazanavir Analogues

The development of deuterated atazanavir analogues emerged from two converging trends: the clinical success of "deuterium switches" (e.g., deutetrabenazine, FDA-approved 2017) and the need to overcome pharmacokinetic limitations of first-generation HIV protease inhibitors [3] [10]. Key milestones include:

  • 2009: Concert Pharmaceuticals secured a landmark $1B deal with GlaxoSmithKline to develop CTP-518, a deuterated atazanavir analogue designed to eliminate ritonavir boosting. By slowing CYP3A4-mediated clearance, CTP-518 aimed to maintain therapeutic atazanavir concentrations without co-administering ritonavir—a potent CYP inhibitor associated with dyslipidemia and gastrointestinal toxicity [10].
  • 2010–2015: Preclinical studies demonstrated CTP-518’s >2-fold longer half-life vs. atazanavir in animal models, supporting Phase I trials. However, patent disputes with Novartis (original atazanavir patent holder) complicated development [10].
  • Post-2019: With Novartis’ atazanavir patent expiring in 2019, research expanded toward using deuterated forms like Atazanavir-d18 as mechanistic probes:
  • Characterizing resistance mutations (e.g., I50L, V82A) by correlating deuterium-induced metabolic shifts with viral susceptibility [6]
  • Quantifying drug-drug interactions (e.g., with tenofovir) using stable isotope tracers [1] [8]

Table 3: Historical Timeline of Deuterated Atazanavir Development

YearEventSignificance
2009GSK-Concert $1B collaboration on CTP-518First major investment in deuterated HIV therapeutics
2012Phase I trials of CTP-518Proof-of-concept for ritonavir-free dosing
2019Novartis patent expiry for atazanavirAccelerated research on deuterated generics
2022Studies on resistance using deuterated formsIdentified mutation L89T in non-subtype B viruses [6]

Deuterated analogues like Atazanavir-d18 now serve as critical tools for optimizing next-generation protease inhibitors, particularly in addressing global health challenges like subtype-B-independent resistance and simplified dosing [6] [10].

Properties

CAS Number

1092540-52-7

Product Name

Atazanavir-d18

IUPAC Name

methyl N-[(2S)-4,4,4-trideuterio-1-[[(2S,3S)-3-hydroxy-1-phenyl-4-[(4-pyridin-2-ylphenyl)methyl-[[(2S)-4,4,4-trideuterio-2-(methoxycarbonylamino)-3,3-bis(trideuteriomethyl)butanoyl]amino]amino]butan-2-yl]amino]-1-oxo-3,3-bis(trideuteriomethyl)butan-2-yl]carbamate

Molecular Formula

C38H52N6O7

Molecular Weight

723 g/mol

InChI

InChI=1S/C38H52N6O7/c1-37(2,3)31(41-35(48)50-7)33(46)40-29(22-25-14-10-9-11-15-25)30(45)24-44(43-34(47)32(38(4,5)6)42-36(49)51-8)23-26-17-19-27(20-18-26)28-16-12-13-21-39-28/h9-21,29-32,45H,22-24H2,1-8H3,(H,40,46)(H,41,48)(H,42,49)(H,43,47)/t29-,30-,31+,32+/m0/s1/i1D3,2D3,3D3,4D3,5D3,6D3

InChI Key

AXRYRYVKAWYZBR-AAPVVJSESA-N

SMILES

CC(C)(C)C(C(=O)NC(CC1=CC=CC=C1)C(CN(CC2=CC=C(C=C2)C3=CC=CC=N3)NC(=O)C(C(C)(C)C)NC(=O)OC)O)NC(=O)OC

Synonyms

(3S,8S,9S,12S)-3,12-Bis[1,1-di(methyl-d3)ethyl-2,2,2-d3]-8-hydroxy-4,11-dioxo-9-(phenylmethyl)-6-[[4-(2-pyridinyl)phenyl]methyl]-2,5,6,10,13-pentaazatetradecanedioic Acid 1,14-Dimethyl Ester

Canonical SMILES

CC(C)(C)C(C(=O)NC(CC1=CC=CC=C1)C(CN(CC2=CC=C(C=C2)C3=CC=CC=N3)NC(=O)C(C(C)(C)C)NC(=O)OC)O)NC(=O)OC

Isomeric SMILES

[2H]C([2H])([2H])C([C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)[C@H](CN(CC2=CC=C(C=C2)C3=CC=CC=N3)NC(=O)[C@H](C(C([2H])([2H])[2H])(C([2H])([2H])[2H])C([2H])([2H])[2H])NC(=O)OC)O)NC(=O)OC)(C([2H])([2H])[2H])C([2H])([2H])[2H]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.